molecular formula C23H23NO3 B3012488 N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide CAS No. 923173-93-7

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide

Cat. No.: B3012488
CAS No.: 923173-93-7
M. Wt: 361.441
InChI Key: IERKFGCCKXKFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic small molecule characterized by a chromen-4-one core substituted at the 2-position with a 4-methylphenyl group and at the 6-position with a cyclohexanecarboxamide moiety. The chromen-4-one scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects . The cyclohexanecarboxamide group contributes to conformational rigidity and may influence solubility and target binding.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c1-15-7-9-16(10-8-15)22-14-20(25)19-13-18(11-12-21(19)27-22)24-23(26)17-5-3-2-4-6-17/h7-14,17H,2-6H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERKFGCCKXKFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The compound’s closest analogs differ in substituents on the chromen-4-one core and the carboxamide group. Below is a comparative analysis based on structural, synthetic, and inferred pharmacological properties:

Compound Name Substituent at Chromen-4-one 2-position Carboxamide Group Yield (%) Melting Point (°C) Pharmacological Notes
Target Compound : N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide 4-methylphenyl Cyclohexanecarboxamide N/A* N/A* Likely moderate solubility due to cyclohexane; potential kinase inhibition inferred from chromenone analogs .
F264-0317 : 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide 4-methylphenyl 3,4,5-trimethoxybenzamide N/A N/A Trimethoxy group enhances lipophilicity; used in screening for kinase targets.
1-[(Cyanomethyl)(4-methylphenyl)amino]cyclohexanecarboxamide (3e) N/A (cyclopentane core) Cyclohexanecarboxamide 95 83 High yield suggests synthetic robustness; solid-state stability inferred from melting point.
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide 4-ethoxyphenyl Thiophene-2-carboxamide N/A N/A Ethoxy group increases steric bulk; thiophene may alter electronic properties vs. cyclohexane.

Crystallographic and Computational Insights

  • Structure Validation: Tools like SHELX and WinGX are critical for resolving structural details of such compounds. For example, anisotropic displacement parameters (modeled via SHELXL) could reveal differences in thermal motion between the rigid chromenone core and flexible cyclohexane group .
  • Conformational Analysis : The cyclohexane ring likely adopts a chair conformation, minimizing steric strain. In contrast, cyclopentanecarboxamide analogs () may exhibit envelope conformations, altering molecular packing and melting points (e.g., 83°C for 3e vs. 135°C for 3d) .

Pharmacological Implications

  • Kinase Inhibition Potential: The chromenone scaffold is a known kinase inhibitor template. The trimethoxybenzamide analog (F264-0317) may target ATP-binding pockets via its planar aromatic system, whereas the target compound’s cyclohexane group could favor allosteric binding .

Biological Activity

N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the class of chromone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and research findings.

  • Molecular Formula : C24H25NO3
  • Molecular Weight : 389.47 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily revolves around its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes involved in cancer progression and viral replication. It has been specifically noted for its action against the SARS-CoV 3CL protease, which is crucial for viral replication.
  • Antioxidant Properties : Similar compounds within the chromone family have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
  • Cytotoxic Effects : Research indicates that this compound may induce apoptosis in cancer cells through various biochemical pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.

Biological Activity Data

Activity Target Effect Reference
AntiviralSARS-CoV 3CL ProteaseInhibition of viral replication
AntioxidantFree RadicalsScavenging activity
CytotoxicityCancer Cell Lines (A549, MCF-7)Induction of apoptosis

Case Studies and Research Findings

  • Antiviral Activity :
    • A study demonstrated that this compound effectively inhibits the SARS-CoV 3CL protease, leading to reduced viral load in infected cell lines. This noncovalent inhibition mechanism differentiates it from other protease inhibitors that typically rely on covalent modification.
  • Cytotoxicity Against Cancer Cells :
    • In vitro studies have shown that this compound exhibits significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity compared to standard chemotherapy agents.
  • Antioxidant Activity :
    • The compound has also been evaluated for its antioxidant properties using DPPH radical scavenging assays, demonstrating a capacity to neutralize free radicals effectively. This suggests potential applications in preventing oxidative damage in various diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide, and what reaction parameters are critical for yield optimization?

  • Answer : Two primary routes are documented:

  • Acylation of Amines : Cyclohexanecarbonyl chloride (derived from cyclohexanecarboxylic acid via thionyl chloride) reacts with the target amine under anhydrous conditions (e.g., benzene) .
  • Michael Addition : Ethyl acetoacetate reacts with chalcone derivatives in the presence of a base (e.g., NaOH) to form cyclohexenone intermediates, which can be functionalized further .
  • Critical parameters include temperature control (reflux conditions), solvent purity, and stoichiometric ratios to minimize side reactions.

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure of this compound, and which software tools are essential for data processing?

  • Answer : Single-crystal X-ray diffraction involves:

  • Data Collection : Using a diffractometer to measure reflection intensities.
  • Structure Solution : Programs like SHELXS/SHELXD (for phase problem resolution) and SHELXL (for refinement) are standard .
  • Visualization/Validation : WinGX and ORTEP for molecular graphics and geometry analysis .
  • Example: A similar chromenone derivative was resolved with Rfactor=0.049R_{\text{factor}} = 0.049, demonstrating precise bond-length measurements .

Advanced Research Questions

Q. What strategies resolve molecular disorder in the crystal structure during refinement, particularly for flexible moieties?

  • Answer :

  • Occupancy Refinement : Use SHELXL to model partial occupancies for disordered atoms (e.g., cyclohexene rings or substituents) .
  • Constraints/Restraints : Apply geometric restraints to maintain reasonable bond lengths and angles for disordered regions.
  • Example: A cyclohexenone derivative exhibited dual conformations (envelope and screw-boat) in the same crystal, resolved with 68.4%:31.6% occupancy ratios .

Q. How can graph set analysis interpret hydrogen-bonding networks in the solid-state structure of this compound?

  • Answer :

  • Graph Set Notation : Classify hydrogen bonds (e.g., D(d)\text{D}(d), C(d)\text{C}(d)) to identify patterns like chains or rings using Etter’s methodology .
  • Software Tools : Programs like Mercury or PLATON automate this analysis.
  • Example: In chromenone analogs, weak C–H···O interactions form chains along specific crystallographic axes, stabilizing packing .

Q. How should researchers address discrepancies between spectroscopic data (e.g., NMR) and crystallographic results for conformational analysis?

  • Answer :

  • Multi-Technique Validation : Compare NMR-derived solution-phase conformers with X-ray solid-state data.
  • Dynamic Effects : Use variable-temperature NMR or DFT calculations to assess flexibility in solution.
  • Statistical Metrics : Apply Hamilton RR-factors or Bayesian analysis to quantify confidence in crystallographic models .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies for this compound’s enzyme inhibition potential?

  • Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) at the 4-methylphenyl or chromen-4-one positions to probe steric/electronic effects .
  • Assay Design : Use fluorescence polarization or calorimetry to measure binding affinity against target enzymes (e.g., kinases, oxidoreductases).
  • Example: A related amide derivative showed IC50_{50} values <1 µM against specific oxidoreductases, guided by X-ray-derived active-site interactions .

Methodological Notes

  • Software Citations : Always cite SHELX , WinGX , and graph set tools in publications.
  • Synthesis Protocols : Validate reaction conditions with TLC/HPLC monitoring to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.